N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with methoxy and methyl groups. The acetamide side chain features a cyclohexyl moiety, enhancing steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to the structural versatility of pyridopyrimidines, which are known for kinase inhibition and anticancer activity.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-20-15-14(12(25-2)8-9-18-15)16(23)21(17(20)24)10-13(22)19-11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUBEXVHFTYQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N4O4
- Molecular Weight : 360.414 g/mol
- IUPAC Name : N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
The compound is characterized by a complex structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly in the context of cancer research and enzyme inhibition.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. In a study evaluating various pyrido[2,3-d]pyrimidines, it was found that certain derivatives exhibited significant inhibitory effects on cancer cell lines such as NCI-H1975 and A549. The IC50 values for these compounds ranged from 0.297 μM to over 50 μM depending on the specific structure and substituents present .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases associated with cancer progression. For instance, compounds containing pyrido[2,3-d]pyrimidine structures have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) kinase activity effectively. The inhibition rates observed in studies were below 36% at a concentration of 0.1 μM for several tested derivatives .
Comparative Efficacy
A comparative analysis of different structural analogs indicated that modifications to the side chains significantly impacted biological activity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B1 | H1975 | 15.629 ± 1.03 |
| B8 | A549 | 0.440 ± 0.039 |
| B9 | H1975 | Superior to B3 |
This data suggests that structural optimization is crucial for enhancing the efficacy of these compounds against specific cancer cell lines .
Study on Pyrido[2,3-d]pyrimidines
In one notable study published in April 2023, researchers synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that while some compounds showed promising activity, others exhibited minimal effects due to structural limitations that hindered their ability to interact with target proteins effectively .
Analysis of Side Chain Modifications
Another investigation focused on the influence of side chain modifications on the biological activity of pyrido[2,3-d]pyrimidines. The introduction of halogen groups was found to enhance cytotoxicity against specific cancer cell lines significantly. This suggests that careful design and modification of side chains can lead to improved therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrido[2,3-d]pyrimidine core lacks the thieno ring present in , reducing aromatic π-system complexity .
- ’s dichlorophenyl substituent introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group .
Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Key Observations :
- The target compound’s IR spectrum would resemble ’s carbonyl peaks but include additional methoxy C-O stretching (~1,250 cm⁻¹) .
- The cyclohexyl group in the target compound would produce complex aliphatic proton signals in NMR, unlike the aromatic patterns in and .
- ’s lower carbon content (45.29% vs. 58.35% in ) reflects the dichlorophenyl group’s higher halogen content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
